1-[[4-[4-(2,4,6-Trinitroanilino)phenyl]phenyl]iminomethyl]naphthalen-2-ol
Overview
Description
1-[[4-[4-(2,4,6-Trinitroanilino)phenyl]phenyl]iminomethyl]naphthalen-2-ol is a complex organic compound characterized by its intricate structure, which includes multiple aromatic rings and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[4-[4-(2,4,6-Trinitroanilino)phenyl]phenyl]iminomethyl]naphthalen-2-ol typically involves a multi-step process. The initial step often includes the nitration of aniline to form 2,4,6-trinitroaniline. This is followed by a series of coupling reactions with various aromatic compounds to build the complex structure. The final step involves the formation of the iminomethyl and naphthalen-2-ol moieties under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing advanced chemical reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
1-[[4-[4-(2,4,6-Trinitroanilino)phenyl]phenyl]iminomethyl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
1-[[4-[4-(2,4,6-Trinitroanilino)phenyl]phenyl]iminomethyl]naphthalen-2-ol has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[[4-[4-(2,4,6-Trinitroanilino)phenyl]phenyl]iminomethyl]naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound may interact with enzymes and proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitroaniline: A simpler compound with similar nitro groups but lacking the complex aromatic structure.
1-Naphthol: Contains the naphthalen-2-ol moiety but lacks the nitro groups and iminomethyl linkage.
4-Nitroaniline: Contains a single nitro group and aniline structure but is less complex.
Uniqueness
1-[[4-[4-(2,4,6-Trinitroanilino)phenyl]phenyl]iminomethyl]naphthalen-2-ol is unique due to its combination of multiple aromatic rings, nitro groups, and iminomethyl linkage
Properties
IUPAC Name |
1-[[4-[4-(2,4,6-trinitroanilino)phenyl]phenyl]iminomethyl]naphthalen-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H19N5O7/c35-28-14-9-20-3-1-2-4-24(20)25(28)17-30-21-10-5-18(6-11-21)19-7-12-22(13-8-19)31-29-26(33(38)39)15-23(32(36)37)16-27(29)34(40)41/h1-17,31,35H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDBUOJDLNVGRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)C4=CC=C(C=C4)NC5=C(C=C(C=C5[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19N5O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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